molecular formula C16H14Cl2N2OS B3691525 2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide

2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B3691525
M. Wt: 353.3 g/mol
InChI Key: BYPHVUDRIXDXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C15H13Cl2NO It is characterized by the presence of two chlorine atoms, a dimethylphenyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylphenylthiourea. The reaction is carried out in an organic solvent such as N,N-dimethylformamide (DMF) under controlled temperature conditions. The general reaction scheme is as follows:

    Preparation of 2,4-dichlorobenzoyl chloride: This intermediate is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst.

    Formation of the final product: The 2,4-dichlorobenzoyl chloride is then reacted with 3,5-dimethylphenylthiourea in DMF at a temperature of around 60°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the benzamide core can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the carbamothioyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases. Further research is needed to explore its efficacy and safety.

    Industry: The compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Comparison

Compared to these similar compounds, 2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group and the specific positioning of the chlorine atoms and dimethylphenyl group. These structural differences can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS/c1-9-5-10(2)7-12(6-9)19-16(22)20-15(21)13-4-3-11(17)8-14(13)18/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPHVUDRIXDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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